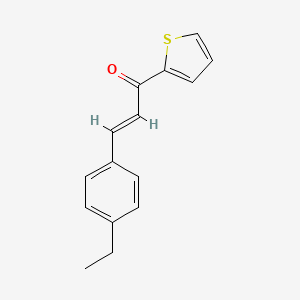
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone, also known as 4-FMPPM, is an organic compound that is used in various scientific research applications. It is a synthetic molecule that contains an amine group, a pyrazole ring, and a phenyl ring connected by a methoxyphenyl group. The molecule is highly versatile, with multiple potential applications in the laboratory.
Aplicaciones Científicas De Investigación
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone has been used in various scientific research applications. It has been used in the synthesis of various compounds, such as 4-fluorophenylpyrazole derivatives, which have potential applications in the treatment of cancer, inflammation, and other diseases. It has also been used in the synthesis of polymers, which have potential applications in drug delivery, tissue engineering, and other biomedical applications. In addition, (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone has been used in the synthesis of fluorescent probes, which have potential applications in imaging and detection.
Mecanismo De Acción
The mechanism of action of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone is not well understood. However, it is believed that the molecule binds to specific proteins, which then triggers a cascade of biochemical reactions that leads to the desired effect. For example, (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone has been shown to bind to the aryl hydrocarbon receptor, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone are not well understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal studies. In addition, (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone has been shown to have a protective effect against oxidative stress and to modulate the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone is its versatility. It can be used in a variety of scientific research applications, including the synthesis of compounds and polymers, the development of fluorescent probes, and the study of biochemical and physiological effects. However, the molecule does have some limitations. For example, it is not very stable and has a short shelf life. In addition, the molecule is not water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone. For example, it could be used to develop new drugs for the treatment of cancer, inflammation, and other diseases. It could also be used in the development of new polymers for drug delivery and tissue engineering. In addition, it could be used to develop new fluorescent probes for imaging and detection. Finally, it could be used to further study the biochemical and physiological effects of the molecule.
Métodos De Síntesis
The synthesis of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone begins with the reaction of 4-fluorophenyl acetic acid with 4-methoxyphenylmagnesium bromide in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-fluorophenylacetic acid 4-methoxyphenyl ester, which is then reacted with 1-amino-1H-pyrazole-4-carbonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone.
Propiedades
IUPAC Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-23-14-8-2-11(3-9-14)16(22)15-10-20-21(17(15)19)13-6-4-12(18)5-7-13/h2-10H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEDOVHNMVYCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)








